N-Methyl-1H-indol-3-amine;hydrochloride
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Overview
Description
N-Methyl-1H-indol-3-amine;hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is a derivative of indole, which has been studied for its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
N-Methyl-1H-indol-3-amine hydrochloride, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are important types of molecules and natural products that have been used for the treatment of various disorders in the human body . They show high-affinity binding to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may influence the tryptophan metabolic pathway.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Analysis
Cellular Effects
N-Methyl-1H-indol-3-amine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Methyl-1H-indol-3-amine hydrochloride is complex and involves several biochemical pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-Methyl-1H-indol-3-amine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Methyl-1H-indol-3-amine hydrochloride is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-indol-3-amine;hydrochloride typically involves the methylation of 1H-indol-3-amine. One common method is the reaction of 1H-indol-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from suitable solvents are employed to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-indol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, sulfonyl chlorides, and acylating agents are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-Methyl-1H-indol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indol-3-amine: The parent compound without the methyl group.
N-Methyl-1H-indole-2-carboxamide: Another methylated indole derivative with different functional groups.
1H-Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at the 3-position.
Uniqueness
N-Methyl-1H-indol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-1H-indol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-10-9-6-11-8-5-3-2-4-7(8)9;/h2-6,10-11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQQPLZOXWDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNC2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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